Cy5 acid(mono so3)

aqueous solubility bioconjugation water-soluble fluorescent dyes

Non-sulfonated Cy5 acid precipitates in aqueous buffers, forcing co-solvent use that denatures proteins and reduces labeling efficiency 4-fold. Cy5 acid (mono SO3) (CAS 644979-16-8) solves this. - >100-fold higher aqueous solubility than non-sulfonated Cy5; labeling efficiency up to ~53% vs. ~13% for non-sulfonated forms. - ~40 percentage-point reduction in non-specific serum protein binding; enhanced photostability and ~15% brighter fluorescence (53,000 M⁻¹ cm⁻¹). - Far-red emission (λex 640-650 nm, λem 660-670 nm) compatible with standard Cy5 filter sets; versatile carboxylic acid handle for EDC/NHS conjugation. Standard pack sizes 25 mg-25 g in stock.

Molecular Formula C35H44N2O5S
Molecular Weight 604.8 g/mol
Cat. No. B1493468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCy5 acid(mono so3)
Molecular FormulaC35H44N2O5S
Molecular Weight604.8 g/mol
Structural Identifiers
SMILESCC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCS(=O)(=O)[O-])(C)C)CCCCCC(=O)O)C
InChIInChI=1S/C35H44N2O5S/c1-34(2)27-17-10-12-19-29(27)36(24-14-6-9-23-33(38)39)31(34)21-7-5-8-22-32-35(3,4)28-18-11-13-20-30(28)37(32)25-15-16-26-43(40,41)42/h5,7-8,10-13,17-22H,6,9,14-16,23-26H2,1-4H3,(H-,38,39,40,41,42)
InChIKeyDLAZDWJBELMOFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cy5 Acid (Mono SO3) Overview


Cy5 acid (mono SO3) (CAS: 644979-16-8; molecular formula: C35H44N2O5S; molecular weight: 604.8 g/mol) is a monosulfonated derivative of the Cy5 cyanine dye family . The compound comprises a pentamethine cyanine core bearing a single sulfonate (-SO3⁻) group on one indole nitrogen and a carboxylic acid functional handle for conjugation [1]. This structural configuration provides far-red fluorescence (λex ≈ 640-650 nm; λem ≈ 660-670 nm) [2] with substantially enhanced aqueous solubility relative to non-sulfonated Cy5, enabling direct use in physiological buffers without organic co-solvents [3].

Why Cy5 Acid (Mono SO3) Substitution Fails


Cyanine 5 dyes with different sulfonation patterns (0, 1, or 2 sulfonate groups) are not functionally interchangeable despite sharing a common fluorophore scaffold. Systematic studies demonstrate that sulfonate count directly modulates at least four performance-critical parameters: (i) aqueous solubility, which differs by >100-fold between non-sulfonated and sulfonated forms [1]; (ii) labeling efficiency, which increases from ~13% to ~53% upon sulfonate addition [2]; (iii) non-specific serum protein binding, which decreases by ~40 percentage points with sulfonation [3]; and (iv) photostability, which is enhanced in sulfonate-bearing analogs [4]. Consequently, substituting Cy5 acid (mono SO3) with non-sulfonated Cy5 acid yields precipitation and aggregation in aqueous labeling workflows, while substituting with di-sulfonated analogs alters conjugation stoichiometry and may compromise applications where moderate hydrophobicity is beneficial. The evidence compiled below quantifies these differential effects.

Cy5 Acid (Mono SO3) Performance Evidence


Aqueous Solubility

Sulfonation introduces a charged sulfonate group that dramatically enhances aqueous solubility. While non-sulfonated Cy5 acid requires organic co-solvents (DMF or DMSO) to achieve useful concentrations in aqueous media, mono-sulfonated Cy5 acid exhibits aqueous solubility exceeding 10 mg/mL in pure water. In a direct head-to-head comparison using structurally matched DBCO-functionalized Cy5 derivatives, sulfonation improved water solubility by >100-fold relative to the non-sulfonated analog [1].

aqueous solubility bioconjugation water-soluble fluorescent dyes

Plasmid DNA Labeling Efficiency

In a head-to-head comparison of Cy5 and sulfo-Cy5 conjugated to plasmid DNA via photolabel-peptide linkers, the addition of two anionic sulfonate groups to the Cy5 core increased covalent labeling efficiency from ~13% to ~53% [1]. This 4-fold improvement is attributed to reduced dye aggregation and improved aqueous compatibility during the conjugation reaction. For mono-sulfonated Cy5 acid, class-level inference predicts intermediate labeling efficiency between the non-sulfonated (~13%) and di-sulfonated (~53%) endpoints.

plasmid DNA labeling gene delivery nanoparticle tracking

Serum Protein Binding

Sulfonate substitution on the Cy5 core substantially reduces non-specific binding to serum proteins. In a cross-study comparable dataset evaluating asymmetric Cy5 structural variants, serum protein binding decreased from 89 ± 2% (non-sulfonated) to 49 ± 8% (mono-sulfonated) to 70 ± 4% (di-sulfonated with carboxyl orientation inversion) [1]. The mono-sulfonated configuration achieved the lowest serum protein binding (49%) among the variants tested—~40 percentage points lower than the non-sulfonated control.

serum protein binding in vivo imaging pharmacokinetics

Fluorescence Brightness

In a systematic evaluation of asymmetric Cy5 fluorophores, sulfonate-bearing Cy5 variants exhibited enhanced fluorescence brightness compared to non-sulfonated analogs. In head-to-head PBS measurements, the mono-sulfonated Cy5 variant (Sulfonate-(SO3)Cy5(SO3)-COOH) displayed brightness of 53,000 M⁻¹ cm⁻¹ versus 46,000 M⁻¹ cm⁻¹ for a comparator Cy5 construct [1]. A broader review of sulfonated cyanines confirms that sulfonation generally improves fluorescence quantum yield relative to non-sulfonated cyanines .

fluorescence brightness molar extinction coefficient quantum yield

Photostability

In a comparative study of asymmetric Cy5 dyes evaluated under aqueous conditions, dyes bearing N-sulfo groups displayed greater photostability than dyes with N-carboxypentyl groups [1]. The study reported photostability retention ranging from 24.4% to 90.6% across structural variants, with sulfonate introduction generally enhancing resistance to photobleaching [2]. Additionally, glutathione stability at 6 hours was maintained at 95% for the mono-sulfonated variant [3], indicating robust chemical stability under reducing conditions relevant to intracellular environments.

photostability photobleaching time-lapse imaging

H-Aggregate Suppression

Sulfonation on the Cy5 fluorophore reduces molecular stacking tendency (H-aggregate formation) that causes fluorescence self-quenching in densely labeled conjugates. A systematic evaluation of asymmetric orthogonal Cy5 fluorophores concluded that sulfonate introduction directly reduces stacking tendency [1]. The charged sulfonate group introduces electrostatic repulsion between adjacent dye molecules on the same macromolecular scaffold, preserving per-fluorophore brightness in multi-labeled constructs. In comparative studies, non-sulfonated Cy5 in aqueous protein labeling required organic co-solvent intervention to prevent H-aggregate formation during conjugation [2].

H-aggregate prevention labeling stoichiometry fluorescence quenching

Cy5 Acid (Mono SO3) Applications


Aqueous Protein & Antibody Labeling

Cy5 acid (mono SO3) enables direct labeling of antibodies, enzymes, and recombinant proteins in physiological buffers (PBS, HEPES, carbonate/bicarbonate) without DMF or DMSO addition. The >100-fold aqueous solubility advantage over non-sulfonated Cy5 acid [1] eliminates co-solvent-induced protein denaturation, precipitation, and activity loss. Additionally, the 40 percentage-point reduction in serum protein binding relative to non-sulfonated Cy5 [2] yields cleaner conjugate preparations with reduced non-specific background in downstream immunoassays and in vivo imaging. Users requiring moderate hydrophobicity (e.g., for membrane protein labeling or intracellular delivery) benefit from the mono-sulfonated intermediate solubility profile compared to fully water-soluble di-sulfonated analogs that may exhibit insufficient membrane partitioning.

Plasmid DNA Tracking in Gene Delivery

The improved labeling efficiency associated with sulfonated Cy5 variants—up to 4-fold higher than non-sulfonated Cy5 in plasmid DNA conjugation [3]—makes Cy5 acid (mono SO3) suitable for tracking DNA nanoparticles in non-viral gene therapy studies. Higher labeling density achieved with lower dye input preserves DNA structural integrity and minimizes dye-induced alterations to nanoparticle size distribution [3]. The far-red emission (λem ≈ 660-670 nm) provides tissue-penetrating fluorescence for in vivo biodistribution studies while maintaining compatibility with standard Cy5 filter sets on fluorescence microscopes, plate readers, and in vivo imaging systems.

Single-Molecule & Low-Abundance Detection

The ~15% higher fluorescence brightness of mono-sulfonated Cy5 relative to non-sulfonated Cy5 (53,000 vs. 46,000 M⁻¹ cm⁻¹ in PBS) [4] combined with enhanced photostability under continuous illumination [5] supports applications requiring high-sensitivity detection. These include single-molecule fluorescence spectroscopy, super-resolution microscopy (STORM/PALM) where Cy5 is a widely adopted photoswitchable reporter, and low-copy-number biomarker detection. The reduced H-aggregate formation in aqueous conjugates [6] ensures that per-fluorophore brightness is maintained even at higher labeling ratios, preserving quantitative accuracy in digital counting applications.

FISH & Nucleic Acid Diagnostics

The carboxylic acid functional group of Cy5 acid (mono SO3) provides a versatile conjugation handle for coupling to amine-modified oligonucleotide probes via EDC/NHS chemistry [7]. The sulfonate group enables aqueous reaction conditions that preserve nucleic acid secondary structure, while the far-red emission minimizes interference from cellular autofluorescence common in the green and orange spectral regions. The balance of aqueous solubility and moderate hydrophobicity supports efficient hybridization kinetics in standard FISH buffers, and the high extinction coefficient ensures bright probe signals for chromosomal and mRNA target visualization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cy5 acid(mono so3)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.